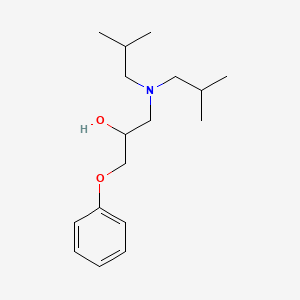
1-(diisobutylamino)-3-phenoxy-2-propanol
Descripción general
Descripción
1-(diisobutylamino)-3-phenoxy-2-propanol, also known as DIBP, is a chemical compound that is commonly used in scientific research. It is a non-selective beta-adrenergic receptor antagonist that is often used as a tool in studies of the cardiovascular system. In
Mecanismo De Acción
1-(diisobutylamino)-3-phenoxy-2-propanol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This prevents the action of adrenaline and other stress hormones, which normally stimulate the heart to beat faster and harder. By blocking these receptors, 1-(diisobutylamino)-3-phenoxy-2-propanol reduces heart rate and blood pressure, which can be useful in certain research applications.
Biochemical and Physiological Effects:
1-(diisobutylamino)-3-phenoxy-2-propanol has a number of biochemical and physiological effects on the body. It reduces heart rate and blood pressure, as mentioned above, but it can also affect other systems in the body. For example, 1-(diisobutylamino)-3-phenoxy-2-propanol has been shown to reduce the release of insulin from the pancreas, which could have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(diisobutylamino)-3-phenoxy-2-propanol is a useful tool in scientific research because it allows researchers to study the effects of stress hormones on the cardiovascular system. However, there are some limitations to its use. For example, 1-(diisobutylamino)-3-phenoxy-2-propanol is not a selective beta-adrenergic receptor antagonist, which means it blocks all beta receptors in the body, not just those in the heart. This can lead to unwanted side effects in some experiments.
Direcciones Futuras
There are many potential future directions for research involving 1-(diisobutylamino)-3-phenoxy-2-propanol. One area of interest is the development of more selective beta-adrenergic receptor antagonists that can target specific receptors in the body. Another area of interest is the use of 1-(diisobutylamino)-3-phenoxy-2-propanol in the treatment of cardiovascular disease and other conditions. Overall, 1-(diisobutylamino)-3-phenoxy-2-propanol is a valuable tool in scientific research and has the potential to lead to important discoveries in the future.
Aplicaciones Científicas De Investigación
1-(diisobutylamino)-3-phenoxy-2-propanol is primarily used in scientific research as a tool to study the cardiovascular system. It is a non-selective beta-adrenergic receptor antagonist, which means it blocks the action of adrenaline and other stress hormones on the heart. This allows researchers to study the effects of these hormones on heart function and blood pressure.
Propiedades
IUPAC Name |
1-[bis(2-methylpropyl)amino]-3-phenoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-14(2)10-18(11-15(3)4)12-16(19)13-20-17-8-6-5-7-9-17/h5-9,14-16,19H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSRSPVDYOXRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(COC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B3978304.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3978310.png)
![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3978313.png)

![methyl 5-{[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3978334.png)
![3-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinazolin-4(3H)-one](/img/structure/B3978342.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide](/img/structure/B3978354.png)
![methyl (2S,4R)-4-({[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-1-methylpyrrolidine-2-carboxylate](/img/structure/B3978356.png)

![2-phenoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3978366.png)
![4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3978374.png)
![1-({[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)propyl N-benzoylleucinate](/img/structure/B3978382.png)

![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3978396.png)